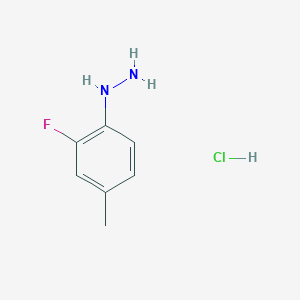

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride

CAS No.: 5052-05-1

Cat. No.: VC7845315

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5052-05-1 |

|---|---|

| Molecular Formula | C7H10ClFN2 |

| Molecular Weight | 176.62 |

| IUPAC Name | (2-fluoro-4-methylphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |

| Standard InChI Key | DFQZJMAPHJZMRH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NN)F.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)NN)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named (2-fluoro-4-methylphenyl)hydrazine hydrochloride under IUPAC guidelines . Common synonyms include 2-fluoro-4-methylphenylhydrazine hydrochloride and (2-Fluoro-4-methyl-phenyl)-hydrazine hydrochloride . Its CAS Registry Number, 5052-05-1, serves as a universal identifier across chemical databases and regulatory frameworks .

Physicochemical Properties

The LogP value of 2.995 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area (38.05 Ų) reflects the hydrazine group’s contribution to hydrogen bonding potential .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s hydrazine group serves as a nucleophile in forming azo compounds and heterocycles, which are pivotal in drug discovery. For example:

-

Antimicrobial Agents: Hydrazine derivatives are precursors to sulfa drugs and antifungals.

-

Anticancer Research: Arylhydrazines are explored for their ability to inhibit tyrosine kinases.

Material Science

The fluorine atom’s electronegativity and the methyl group’s steric effects make this compound a candidate for synthesizing liquid crystals and coordination polymers.

The compound is classified under HS Code 2928000090 (“other organic derivatives of hydrazine”), attracting a 9.0% tax rebate in certain jurisdictions .

Comparative Analysis with Analogues

The sulfonyl analogue exhibits enhanced solubility in aqueous media, whereas the methyl derivative is more lipophilic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume